(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine
Overview
Description
The compound “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a phenyl group (a variant of a benzene ring), a fluoroethyl group (a two-carbon chain with a fluorine atom), and a methanamine group (a one-carbon chain with an amine functional group).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The phenyl, fluoroethyl, and methanamine groups could be introduced through various substitution reactions, although the specific methods would depend on the exact synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the phenyl, fluoroethyl, and methanamine groups attached at specific positions on the ring. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this molecule could participate in various chemical reactions. The presence of the amine group could make it a potential nucleophile, while the aromatic phenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluorine atom and the aromatic phenyl group could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Alzheimer's Disease Treatment
A study highlighted the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, demonstrating their potential as multitarget directed ligands for Alzheimer's disease treatment. These compounds showed significant inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B, suggesting their utility in managing Alzheimer's disease symptoms (Ashwani Kumar et al., 2013).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of pyrazole derivatives. For instance, some studies synthesized compounds demonstrating good antimicrobial activity against various pathogens, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Catalytic Applications
Research into the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical pincer palladacycles has shown promise in catalytic applications. These palladacycles have been evaluated for their activity and selectivity in various reactions, indicating their potential utility in organic synthesis and industrial processes (Gavin W. Roffe et al., 2016).
Anticancer Research
The development of Aurora kinase inhibitors exemplifies the application of pyrazole derivatives in cancer therapy. Compounds inhibiting Aurora A kinase could be useful in treating cancers, showcasing the therapeutic potential of these derivatives in oncology (ロバート ヘンリー,ジェームズ, 2006).
Photocytotoxicity and Imaging
Iron(III) complexes containing pyrazole derivatives have been synthesized and studied for their photocytotoxic properties and ability to image cells under red light. These complexes have shown significant potential in generating reactive oxygen species and causing apoptosis in cancer cells, highlighting their application in photodynamic therapy and cellular imaging (Uttara Basu et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,6-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLLFVFITGIESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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